4-(3-Chloropropyl)pyridine

概要

説明

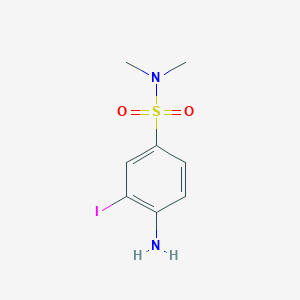

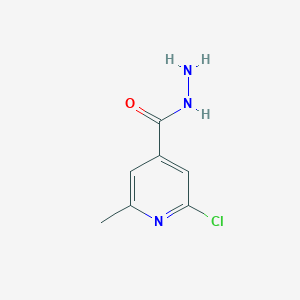

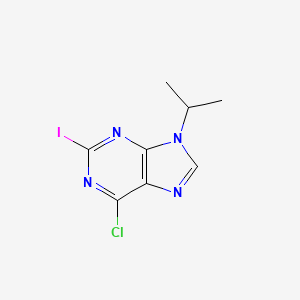

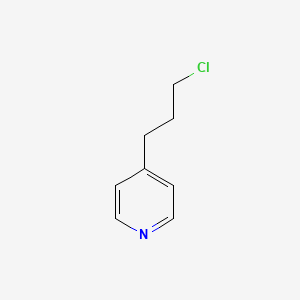

“4-(3-Chloropropyl)pyridine” is a chemical compound with the CAS Number: 5264-02-8 . It has a molecular weight of 155.63 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .It has a melting point of 135-136 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

科学的研究の応用

Regioselective Difunctionalization of Pyridines : A study by Heinz et al. (2021) reported a new method for 3,4-difunctionalization of 3-chloropyridines. This process involves creating 3,4-pyridynes, which are intermediates used to synthesize various 2,3,4-trisubstituted pyridines. The method has applications in continuous flow setups and was used to prepare a key intermediate for (±)-paroxetine.

Synthesis of Polysubstituted Cyclopropane Derivatives : Research by Banothu et al. (2015) demonstrated a highly stereoselective synthesis of polysubstituted cyclopropane derivatives starting from pyridine. These compounds showed significant antimicrobial and nematicidal activities.

Cyclopalladated Complexes for Fluorescence Emission : A study by Mancilha et al. (2011) involved the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate. This process resulted in novel complexes that are fluorescent in solution at room temperature, useful for photophysical studies.

Recyclable Catalyst for Acylation of Alcohols : In the research by Liu et al. (2014), 4-(N,N-Dimethylamino)pyridine hydrochloride was used as a recyclable catalyst for the acylation of inert alcohols and phenols. The study investigated the reaction mechanism in detail.

Enantioselective Synthesis in Asymmetric Catalysis : The work by Busto et al. (2006) focused on the enantioselective synthesis of 4-(Dimethylamino)pyridines through a chemical oxidation-enzymatic reduction sequence. These compounds showed important catalytic properties in the stereoselective construction of quaternary centers.

Functionalization of Pyridine via Heterocyclic Phosphonium Salts : Dolewski et al. (2017) explored the direct functionalization of pyridine C–H bonds, specifically at the 4-position of the scaffold, to create useful pyridine derivatives. The study detailed reactions with nucleophiles and transition-metal cross-couplings to form various bonds in pyridines, which has implications in pharmaceuticals and battery technologies (Dolewski, Hilton, & McNally, 2017).

Safety and Hazards

将来の方向性

Pyridine derivatives, including “4-(3-Chloropropyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of “this compound” and similar compounds.

作用機序

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

Pyridine derivatives can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The chloropropyl group in 4-(3-Chloropropyl)pyridine may also participate in halogen bonding with suitable acceptors in the target molecules.

Biochemical Pathways

It’s worth noting that pyridine and its derivatives are involved in several biochemical pathways, including pyrimidine biosynthesis and nicotine degradation .

Result of Action

Pyridine derivatives can exert various biological effects depending on their specific structures and functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of a halogen moiety in the molecule can significantly slow down the decomposition of the pyridine ring, making chloropyridines resistant to microbial degradation in soil or liquid media .

特性

IUPAC Name |

4-(3-chloropropyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGHIHYKUVKATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276838 | |

| Record name | 4-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-02-8 | |

| Record name | 4-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。